molecular formula C14H12BrNO3 B12571864 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione CAS No. 202058-46-6

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12571864
CAS No.: 202058-46-6
M. Wt: 322.15 g/mol
InChI Key: BCCYERBPLFVKSP-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a bromine substituent. One common method involves the bromination of cyclohexanone to form 3-bromo-4-oxocyclohexanone. This intermediate is then reacted with phthalic anhydride under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers .

Scientific Research Applications

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
  • 4-Bromophenylacetic acid
  • 2-(3-bromo-4-oxocyclohexyl)propionic acidethyl ester

Uniqueness

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the combination of a brominated cyclohexyl ring with an isoindole dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-bromo-4-oxocyclohexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-11-7-8(5-6-12(11)17)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYERBPLFVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1N2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631106
Record name 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202058-46-6
Record name 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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